N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C28H30N4O3 and its molecular weight is 470.573. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activities
Research has shown that derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibit significant antibacterial, antifungal, and anthelmintic activities. Molecular docking studies to crystal structures of target proteins indicate that active compounds demonstrate similar binding poses to those of standard drugs, suggesting a good correlation between binding energy and observed in vitro data for the active compounds. This research highlights the potential of these compounds as antibacterial, antifungal, anthelmintic, and fingerprint agents for detecting hidden fingerprints on various flat surfaces (Khan et al., 2019).
Antimicrobial and Anticancer Potentials
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The antimicrobial results indicated significant activity comparable to standard drugs, and the anticancer activity results identified compounds with good anticancer activity among the synthesized compounds, though less active than standard drugs. Molecular docking studies demonstrated good docking scores with better anticancer potency, suggesting their use as leads for drug designing for anticancer molecules (Mehta et al., 2019).
Neurokinin(1) Receptor Imaging
N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) has been prepared and evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research presents a promising avenue for visualizing NK1 receptors in vivo using PET, which could have significant implications for understanding and treating various neurological conditions (Mey et al., 2005).
Synthetic Methodologies
The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has been described, showcasing a practical process starting from piperazine and N-chloroacetyl-2,6-xylidine. This research contributes to the understanding of synthetic methodologies for producing such compounds with potential applications in medicinal chemistry (Guillaume et al., 2003).
Pesticide Potential
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to the given chemical structure, have been characterized for their potential as pesticides. This research underscores the versatility of N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide derivatives in agricultural applications, highlighting their potential impact on pest management strategies (Olszewska et al., 2011).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-19-6-3-7-20(2)26(19)29-24(33)18-31-14-12-30(13-15-31)16-17-32-27(34)22-10-4-8-21-9-5-11-23(25(21)22)28(32)35/h3-11H,12-18H2,1-2H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMQBPVUFKIXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.